1-(3-Amino-3-oxopropyl)-4-methylpyridin-1-ium chloride
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Overview
Description
3-(4-methylpyridin-1-yl)propanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 4-position and a propanamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpyridin-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with a suitable propanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of 3-(4-methylpyridin-1-yl)propanamide may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpyridin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-(4-methylpyridin-1-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methylpyridin-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the pyridine ring.
4-methylpyridine: A related compound with a methyl-substituted pyridine ring but without the propanamide group.
Uniqueness
3-(4-methylpyridin-1-yl)propanamide is unique due to the combination of the pyridine ring and the propanamide group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
CAS No. |
33601-78-4 |
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Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-(4-methylpyridin-1-ium-1-yl)propanamide;chloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-8-2-5-11(6-3-8)7-4-9(10)12;/h2-3,5-6H,4,7H2,1H3,(H-,10,12);1H |
InChI Key |
IVHLVSKCPFMKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCC(=O)N.[Cl-] |
Origin of Product |
United States |
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